molecular formula C10H7FO B8818514 3-Fluoronaphthalen-1-ol CAS No. 1261603-08-0

3-Fluoronaphthalen-1-ol

Cat. No.: B8818514
CAS No.: 1261603-08-0
M. Wt: 162.16 g/mol
InChI Key: ZFZOBOFDMJTSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Contemporary Chemical Synthesis

Fluorinated naphthalene derivatives are of considerable importance in contemporary chemical synthesis due to the unique properties imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into the naphthalene ring system can dramatically alter a molecule's physicochemical and biological characteristics. nbinno.com This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making these derivatives valuable in medicinal chemistry and drug discovery. nbinno.combohrium.comnih.gov For example, selectively fluorinated compounds are investigated for their potential as more effective and stable drug candidates. nbinno.com

Beyond pharmaceuticals, fluorinated naphthalenes are integral to materials science. Their distinct electronic structures are leveraged in the design of n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other flexible electronic devices. mdpi.com The presence of fluorine can enhance air stability and tune the optoelectronic properties of naphthalene-based materials. mdpi.com The challenge in this field often lies in the selective and efficient synthesis of these compounds, as the transformation of highly fluorinated aromatic compounds can be difficult. chemrxiv.org Consequently, the development of synthetic methods for the site-specific preparation of fluorinated naphthalenes is an active area of research, aiming to provide access to these versatile building blocks for a range of applications. nih.gov

Overview of the Research Landscape for Substituted Naphthols and Halogenated Analogues

Substituted naphthols are a cornerstone class of compounds in organic chemistry, valued for their presence in numerous natural and synthetic products with significant biological and pharmaceutical activities. researchgate.net The naphthol skeleton serves as a crucial starting material for the synthesis of drug molecules and complex natural products. researchgate.net As a result, a wide array of synthetic methodologies has been developed to access the naphthol core, utilizing diverse starting materials and chemical strategies such as electrophilic cyclizations, multicomponent reactions, and metal-catalyzed transformations. researchgate.netnih.govnih.gov

The research landscape is characterized by a continuous effort to develop more efficient, regioselective, and environmentally benign synthetic routes. researchgate.netnih.gov Halogenated naphthols, in particular, are highly valued as versatile intermediates in organic synthesis. The halogen atom acts as a useful synthetic handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov The electron-rich nature of the naphthol framework makes it a reactive substrate in many organic transformations, and its utility is expanded through the introduction of substituents that can modulate its reactivity and properties. nih.gov Current research often focuses on creating libraries of substituted naphthols to explore their potential in areas ranging from medicinal chemistry to the development of novel photoactive materials for optoelectronic applications. researchgate.netmdpi.com

Scope and Objectives of Academic Inquiry on 3-Fluoronaphthalen-1-ol within Organic Chemistry

Academic inquiry into this compound is driven by the desire to understand the specific chemical consequences of placing a fluorine atom at the C-3 position relative to the hydroxyl group at the C-1 position on the naphthalene ring. The primary objective is to elucidate how this particular substitution pattern influences the molecule's electronic properties, reactivity, and intermolecular interactions.

Key research objectives include:

Synthetic Accessibility : A significant focus is on the development of regioselective synthetic strategies to access the 3-fluoro-1-substituted naphthalene scaffold. researchgate.net Achieving site-specific fluorination is a notable challenge in aromatic chemistry, and methodologies that can reliably produce this isomer are of high value. nih.gov

Physicochemical Properties : Researchers aim to characterize the specific properties of this compound. This includes measuring its acidity (pKa) as influenced by the electron-withdrawing fluorine atom, its potential for hydrogen bonding, and its spectroscopic characteristics.

Reactivity and Applications : A central goal is to explore the utility of this compound as a building block in organic synthesis. Investigations would focus on how the 3-fluoro substituent directs further electrophilic substitution reactions or modifies the reactivity of the hydroxyl group. The unique electronic nature of this compound makes it a candidate for creating novel ligands, advanced materials, or biologically active molecules where precise electronic tuning is critical. nih.gov

The study of this compound provides a platform to investigate fundamental principles of physical organic chemistry and to develop new synthetic tools, ultimately expanding the chemical space available for designing functional molecules.

Chemical Properties of this compound

PropertyValue
Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
Monoisotopic Mass 162.0481 Da uni.lu
IUPAC Name This compound uni.lu
InChI Key ZFZOBOFDMJTSMS-UHFFFAOYSA-N uni.lu
Predicted XlogP 2.4 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZOBOFDMJTSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Fluoronaphthalen 1 Ol and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoroarene Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com Aryl fluorides are particularly effective substrates for this reaction. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, even though the carbon-fluorine bond itself is very strong. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, rather than the cleavage of the C-F bond. masterorganicchemistry.comnumberanalytics.com

Predicting the rate and regioselectivity of SNAr reactions is crucial for synthetic planning. To this end, quantitative reactivity models have been developed that correlate reaction outcomes with computable molecular properties of the fluoroarene electrophile. nih.gov A notable approach involves a multivariate linear regression model that accurately predicts relative SNAr rates and site selectivity for a diverse range of electrophiles, including complex heterocycles. nih.govrsc.orgchemrxiv.org

This model demonstrates a robust linear relationship between the experimental free energies of activation for SNAr and three key molecular descriptors calculated from ground state wavefunctions. rsc.org

Table 1: Key Molecular Descriptors for Predicting SNAr Reactivity

DescriptorDescriptionRole in Reactivity Prediction
Electron Affinity (EA) / LUMO Energy The energy change when an electron is added to a neutral atom or molecule to form a negative ion. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a related descriptor. chemrxiv.orgA higher electron affinity (or lower LUMO energy) indicates the electrophile is more receptive to nucleophilic attack, correlating with a faster reaction rate.
Molecular Electrostatic Potential (ESP) at the Reactive Carbon The ESP represents the net electrostatic effect of a molecule's total charge distribution. This value is calculated specifically at the carbon atom bearing the fluorine leaving group. rsc.orgA more positive ESP value at the substitution site signifies greater electrophilicity and a higher susceptibility to attack by a nucleophile.
Sum of ESP at ortho and para Positions The sum of the average ESP values for the atoms located at the ortho and para positions relative to the reaction center. rsc.orgThis descriptor accounts for the ability of the aromatic system to delocalize the negative charge in the Meisenheimer intermediate. More positive values in these positions contribute to stabilizing the intermediate.

These models have shown excellent correlation with experimentally measured SNAr reaction rates and can predict site selectivity with high accuracy (over 90%) for substrates with multiple possible reaction sites. nih.govrsc.org Other computational models have focused on the relative stability of the Meisenheimer intermediates to predict the regioselectivity of SNAr reactions. semanticscholar.org

The rate and regioselectivity of SNAr reactions in fluoroarenes are profoundly influenced by the electronic and steric properties of other substituents on the aromatic ring. numberanalytics.com

Electronic Effects: The classical SNAr mechanism proceeds through a negatively charged Meisenheimer complex. numberanalytics.com Consequently, the reaction is accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly at positions ortho or para to the fluorine leaving group. masterorganicchemistry.com These groups stabilize the anionic intermediate through resonance or induction, thereby lowering the activation energy for its formation. masterorganicchemistry.comnumberanalytics.com Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate. The fluorine atom itself acts as a strong activator due to its powerful inductive electron-withdrawing effect, despite its π-electron-donating resonance effect. core.ac.uk

Table 2: Effect of Substituents on SNAr Reaction Rates

Substituent GroupExampleEffect on SNAr RateRationale
Strongly Activating -NO₂ (Nitro)Enhances rate significantlyStrong -I and -R effects stabilize the Meisenheimer complex. numberanalytics.com
Moderately Activating -CF₃ (Trifluoromethyl)Enhances rateStrong -I effect withdraws electron density. numberanalytics.comrsc.org
Weakly Deactivating -CH₃ (Methyl)Decreases rate slightlyWeak +I effect destabilizes the anionic intermediate. numberanalytics.com
Strongly Deactivating -NH₂ (Amino)Decreases rate significantlyStrong +R effect destabilizes the anionic intermediate. numberanalytics.com

Steric Effects: While the steric profile of fluorine is small, steric hindrance from other substituents can play a decisive role in the reaction pathway. core.ac.uk Bulky groups located ortho to the fluorine atom can impede the approach of the nucleophile, slowing the reaction at that site or directing it to a less hindered position. For instance, in the reaction of octafluorotoluene (B1221213) with a nucleophile, substitution occurs preferentially at the para-position over the ortho-position. rsc.org This selectivity is attributed to the steric hindrance between the trifluoromethyl group and the incoming nucleophile at the ortho position, which raises the energy of the corresponding transition state. rsc.org

While many SNAr reactions proceed thermally, recent advancements have focused on the use of organocatalysts to facilitate these transformations under milder conditions and to broaden the substrate scope to include less activated fluoroarenes. thieme-connect.comacs.org

One prominent strategy involves the use of organic superbases, such as the phosphazene base t-Bu-P4 . This catalyst has been shown to efficiently promote concerted SNAr (CSNAr) reactions of a wide range of aryl fluorides, including electron-neutral and even electron-rich systems that are typically inert under classical conditions. acs.orgnih.gov The mechanism involves a dual activation role for the catalyst, which interacts with both the aryl fluoride (B91410) and the anionic nucleophile. acs.org

Another innovative approach is the use of organic photoredox catalysis. In this method, a photocatalyst, such as a xanthylium salt, mediates the nucleophilic substitution of unactivated and electron-rich aryl fluorides. thieme-connect.comnih.gov The reaction proceeds through a radical-cation-accelerated mechanism (RCA-SNAr), where the fluoroarene is oxidized to a radical cation, making it significantly more susceptible to nucleophilic attack. thieme-connect.com This strategy effectively reverses the typical electronic requirements of SNAr, requiring electronically biased arenes. thieme-connect.com

Table 3: Comparison of Organocatalytic SNAr Methods for Fluoroarenes

Catalytic SystemCatalyst ExampleMechanismSubstrate Scope
Organic Superbase t-Bu-P4Concerted SNAr (CSNAr)Broad: Electron-deficient, neutral, and rich aryl fluorides. acs.orgnih.gov
Organic Photoredox Xanthylium saltsRadical-Cation-Accelerated SNArElectron-rich and neutral aryl fluorides. thieme-connect.comnih.gov
Nucleophilic Catalyst 4-Dimethylaminopyridine (DMAP)Fluoride Metathesis via SNArActivated fluoroarenes (e.g., pentafluoropyridine). chemrxiv.org

Carbon-Fluorine Bond Activation Strategies

The exceptional strength of the carbon-fluorine bond presents a significant challenge in organic synthesis. However, developing strategies to selectively cleave this bond opens up powerful avenues for molecular construction. mit.edumit.edu These methods are distinct from SNAr, as they often involve direct cleavage of the C-F bond as a key step, frequently mediated by reagents or catalysts.

Lewis acids can play a crucial role in activating C-F bonds towards substitution or elimination. researchgate.net By coordinating to the fluorine atom, a Lewis acid increases the leaving group ability of fluoride, facilitating C-F bond cleavage. This strategy has been employed in various transformations. For example, Lewis acids such as boron trifluoride (BF₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the substitution of fluorine in benzylic fluorides and 1-fluorostyrenes. researchgate.net

This acid-promoted activation can be coupled with subsequent bond-forming events. An important application is in the construction of new rings via intramolecular cyclization. The cleavage of a C-F bond can generate a carbocationic intermediate that is then trapped by an internal nucleophile, leading to the formation of a cyclic product. beilstein-journals.orgcas.cn The strength of the acid can influence the reaction pathway; reactions mediated by weak acids may proceed via an SN2-type attack, whereas strong acids can promote an SN1-type mechanism through the formation of a fluorine-stabilized carbocation. beilstein-journals.org Furthermore, Lewis acidic additives like aluminum chloride (AlCl₃) and magnesium bromide (MgBr₂) have been shown to promote the oxidative addition of C-F bonds to transition metal centers, highlighting the broad utility of acids in C-F activation protocols. acs.org

Organophosphorus compounds are versatile reagents for mediating both the formation (fluorination) and cleavage (defluorination) of C-F bonds. mit.edumit.edu Their utility stems from the high phosphorus-fluorine bond affinity, which provides a strong thermodynamic driving force for reactions that involve fluoride transfer.

In the context of C-F bond activation, phosphorus(III) compounds are particularly effective. A closed P(III)/P(V) catalytic cycle has been described for the hydrodefluorination of polyfluoroarenes. mit.edu This process involves the oxidative addition of the C-F bond to the P(III) center, forming a P(V) intermediate, followed by subsequent steps to regenerate the P(III) catalyst. Nontrigonal phosphorus triamides, which exhibit enhanced biphilicity due to geometric strain, are especially reactive in activating strong covalent bonds like the C-F bond. mit.edumit.edu

Phosphorus reagents have also been developed for the selective monofunctionalization of polyfluorinated compounds. For instance, an interrupted Perkow reaction using a phosphoramidite (B1245037) reagent allows for the monodefluorinative halogenation of perfluoroalkyl ketones. acs.orgnih.gov In this process, the phosphorus reagent selectively activates and cleaves a single C-F bond, preventing over-defluorination that can occur with other methods. acs.org Similarly, phosphine (B1218219) oxides can mediate the defluorination of trifluoromethyl ketones to the corresponding difluoromethyl ketones via a phospha-Brook rearrangement. researchgate.net These phosphorus-mediated strategies represent powerful tools for the controlled manipulation of fluorinated organic molecules. nih.gov

Reductive Defluorination Studies of Fluorinated Naphthalene (B1677914) Derivatives

Reductive defluorination is a critical transformation for modifying the properties of fluorinated aromatic compounds or for their remediation. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. acs.org

Studies have shown that the hydrogenolysis of the C-F bond in 1-fluoronaphthalene (B124137) can be achieved using a homogeneous transition metal system. acs.org Specifically, the use of [(Cy3P)2Rh(H)Cl2] as a catalyst in the presence of a strong base like sodium hydroxide (B78521) has demonstrated the conversion of 1-fluoronaphthalene to naphthalene under relatively mild conditions (95 °C and 80 psi of H2). acs.org Interestingly, the presence of trace amounts of air can render the homogeneous catalyst heterogeneous, leading to a notable increase in catalytic activity. acs.org

Other approaches to reductive defluorination include electrochemical methods. rsc.org For instance, the electrochemical hydrodefluorination of fluoroaromatic compounds has been successfully carried out using platinum electrodes in the presence of borohydride (B1222165) reagents. rsc.org This method has been applied to a range of mono- and perfluorinated arenes, yielding the corresponding hydrodefluorinated products in good to excellent yields. rsc.org Mechanistically, this process is thought to proceed through a stepwise dissociative electron transfer, forming a radical anion intermediate that subsequently decomposes to release a fluoride ion. rsc.org

The table below summarizes findings from a study on the catalytic hydrogenolysis of various fluoroarenes, highlighting the conversion rates and conditions.

Table 1: Catalytic Hydrogenolysis of Fluoroarenes

Substrate Conversion (%) Conditions
1-Fluoronaphthalene 45 [(Cy3P)2Rh(H)Cl2], 40% NaOH, Toluene, 95 °C, 80 psi H2, 20 h
4-Fluoroaniline >95 Rh heterogeneous system, 40% NaOH, Toluene, 95 °C, 80 psi H2, 20 h
Fluorobenzene 10 Rh heterogeneous system, 40% NaOH, Toluene, 95 °C, 80 psi H2, 20 h
4-Fluorotoluene 15 Rh heterogeneous system, 40% NaOH, Toluene, 95 °C, 80 psi H2, 20 h

Data sourced from a study on catalytic C-F bond activation. acs.org

Electrophilic and Radical Reactions of the Naphthalene Ring System

The naphthalene ring system is susceptible to both electrophilic and radical attack, with the position of substitution influenced by the existing substituents.

Hydroxylation and Etherification Reactions of Aromatic Alcohols

The hydroxyl group of 3-fluoronaphthalen-1-ol can readily undergo etherification reactions. O-alkylation of naphthols, such as 2-naphthol (B1666908), is a well-established process. scirp.orgscirp.orgacs.org These reactions are often carried out using alkylating agents in the presence of a base. acs.org For example, the O-alkylation of 2-naphthol with benzyl (B1604629) chloride can be efficiently catalyzed by phosphonium-based ionic liquids in a phase-transfer catalysis system. acs.org

Environmentally friendly methods for O-alkylation have also been developed, utilizing aqueous micellar media, ultrasound, or microwave assistance to promote the reaction. scirp.orgscirp.org Zeolites such as Hβ, HY, and HZSM5 have also been employed as catalysts for the alkylation of 2-naphthol with dimethyl carbonate or methanol, with O-alkylation being the more facile pathway over C-alkylation. sci-hub.se The choice of catalyst and reaction conditions can influence the selectivity between O-alkylation and C-alkylation. sci-hub.se

Fungal metabolism studies of 1-fluoronaphthalene by Cunninghamella elegans have shown that hydroxylation occurs predominantly at the 3,4- and 5,6-positions, indicating that the fluorine substituent directs the enzymatic oxidation. nih.gov

C(sp3)-H Functionalization Adjacent to Naphthalene Ring Systems

The functionalization of C(sp3)-H bonds adjacent to aromatic systems is a powerful tool in synthetic chemistry. In the context of naphthalene derivatives, this often involves the activation of benzylic C-H bonds. acs.orgresearchgate.netacs.org Palladium-catalyzed reactions have been developed for the arylation and oxidation of benzylic C-H bonds. acs.org One strategy involves a 1,4-palladium migration from an aryl to a benzylic position, which can then be trapped by nucleophiles like carboxylates and phenoxides. researchgate.net

Radical reactions also play a significant role. The gas-phase reactions of alkylnaphthalenes with hydroxyl (OH) radicals are a major atmospheric degradation pathway. acs.orgnih.gov These reactions are initiated by the addition of the OH radical to the aromatic ring. tandfonline.com The rate of these reactions is influenced by the number and position of alkyl substituents on the naphthalene core, with dimethylnaphthalenes reacting faster than methylnaphthalenes, which in turn react faster than naphthalene itself. acs.orgnih.gov

The table below presents the rate constants for the gas-phase reactions of various alkylnaphthalenes with OH radicals.

Table 2: Rate Constants for OH Radical Reactions with Alkylnaphthalenes

Compound Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (hours)
Naphthalene 2.39 ± 0.09 5.8
1-Methylnaphthalene 4.09 ± 0.20 3.4
2-Methylnaphthalene 4.86 ± 0.25 2.9
1-Ethylnaphthalene 3.64 ± 0.41 3.8
2-Ethylnaphthalene 4.02 ± 0.55 3.5
1,3-Dimethylnaphthalene 7.49 ± 0.39 1.9

Data compiled from relative rate measurements at 298 ± 2 K. nih.gov

Derivatization Reactions for Research Applications

Derivatization of this compound and its analogs is crucial for enhancing their detectability in analytical techniques and for creating molecular tools for research.

Strategies for Analytical Detection Enhancement in Mass Spectrometry

The analysis of phenolic compounds like this compound by mass spectrometry (MS) can be challenging due to their low ionization efficiency. nih.gov Chemical derivatization is a common strategy to overcome this limitation. nih.govmdpi.com By introducing a "charge tag" into the molecule, the sensitivity of detection, particularly in electrospray ionization (ESI)-MS, can be significantly increased. nih.govtcichemicals.com

For example, derivatization reagents containing a quaternary ammonium (B1175870) salt group can be used to tag molecules, leading to a substantial enhancement in signal intensity. nih.gov Another approach involves using reagents like 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ), which reacts with phenolic hydroxyl groups. tcichemicals.com Subsequent quaternarization of the piperazine (B1678402) amino group creates a positively charged derivative, which can result in a more than 2000-fold increase in sensitivity in LC-ESI-MS. tcichemicals.com Such derivatization techniques are essential for the analysis of trace amounts of phenolic compounds in complex matrices. mdpi.commdpi.com

Formation of Chemical Probes and Ligands from Fluoronaphthol Scaffolds

Fluoronaphthol scaffolds are valuable building blocks for the synthesis of chemical probes and ligands used in various research applications, including biological imaging and diagnostics. thno.orgmdpi.com The photophysical properties of fluorinated naphthalenes make them suitable for use in fluorescent probes.

For instance, naphthalene-based dicarboxaldehydes, including a fluorinated analog (6-fluoronaphthalene-2,3-dicarbaldehyde), have been developed as fluorescent probes for the detection of glutathione (B108866) (GSH) in living cells. thno.org These probes exhibit changes in their fluorescence properties upon reaction with GSH, allowing for its quantification and imaging. thno.org The development of such probes is crucial for studying cellular processes and for potential diagnostic applications. thno.orgnih.gov The introduction of a fluorine atom can modulate the electronic properties and reactivity of the probe, fine-tuning its performance for specific applications.

Development of Conjugates for Specific Chemical or Biochemical Studies (e.g., PROTACs)

The strategic functionalization of bioactive scaffolds to create sophisticated molecular tools for chemical and biochemical investigations represents a significant area of modern medicinal chemistry. The compound this compound, with its distinct combination of a hydroxyl group and a fluorinated aromatic system, presents a versatile platform for the development of such molecular conjugates. These conjugates are designed to interact with specific biological targets, enabling detailed studies of their function, localization, and degradation pathways. A prominent application of this concept is in the design of Proteolysis Targeting Chimeras (PROTACs), which are engineered to induce the degradation of specific proteins within a cell. acs.orgresearchgate.net

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. acs.orgresearchgate.netrsc.org The simultaneous binding of the PROTAC to both the POI and the E3 ligase facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. researchgate.netdundee.ac.uk This event-driven, catalytic mechanism offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. rsc.orguic.edu

The naphthalene scaffold has been identified as a valuable component in the design of ligands for various biological targets, including those relevant to targeted protein degradation. For instance, naphthalene-based structures have been explored as ligands for E3 ligases like von Hippel-Lindau (VHL) and as inhibitors of proteins such as KRAS-G12D. tandfonline.commdpi.com The incorporation of a fluorine atom, as in this compound, can offer several advantages. Fluorine can enhance binding affinity, improve metabolic stability, and serve as a sensitive NMR probe for studying molecular interactions. nih.govresearchgate.net

The hydroxyl group of this compound provides a convenient attachment point or "exit vector" for the linker, a critical step in PROTAC design. acs.org This hydroxyl can be readily modified through various chemical reactions, such as ether or ester formation, to append the linker without significantly compromising the binding affinity of the naphthalenol core to its target protein. The choice of linker is crucial as its length and composition can significantly impact the stability and efficacy of the resulting PROTAC. acs.orgnih.gov

Design and Synthesis Strategy for this compound-based PROTACs

The development of a PROTAC incorporating the this compound motif would typically follow a modular synthetic approach.

Identification of the Target Protein and E3 Ligase: The initial step involves selecting a protein of interest (POI) for degradation and a suitable E3 ligase to recruit. The this compound moiety would serve as the POI ligand.

Linker Attachment: A linker of appropriate length and chemical nature would be attached to the hydroxyl group of this compound. Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures. nih.gov The reaction would likely involve the formation of an ether or ester bond.

Conjugation to E3 Ligase Ligand: The other end of the linker would then be coupled to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) for recruiting Cereblon (CRBN) or hydroxyproline-based ligands for VHL. dundee.ac.uktandfonline.comnih.gov This final step would yield the complete heterobifunctional PROTAC molecule.

The resulting conjugate's ability to induce the degradation of the target protein would then be evaluated in cellular assays. The fluorine atom on the naphthalenol ring could be utilized in ¹⁹F NMR studies to probe the formation of the ternary complex and to understand the conformational dynamics of the PROTAC in its biological environment. researchgate.net

Potential Applications in Biochemical Studies

Beyond PROTACs, this compound and its analogues can be developed into other types of biochemical probes. For example, by attaching a fluorescent dye or a biotin (B1667282) tag to the hydroxyl group, researchers can create probes for fluorescence microscopy or affinity purification studies, respectively. These tools would enable the visualization of the target protein within cells or its isolation for further characterization. The inherent fluorescence of the naphthalene core itself, although potentially modest, might also be exploited in certain applications. nih.govacs.org

The table below outlines hypothetical examples of conjugates that could be developed from this compound for specific biochemical studies.

Conjugate TypePOI LigandLinker TypeEffector Moiety/LigandIntended Biochemical Study
PROTAC This compoundPEGThalidomide derivativeTargeted degradation of a hypothetical naphthalene-binding protein
Fluorescent Probe This compoundAlkyl chainRhodamineCellular localization and trafficking of the target protein
Affinity Probe This compoundLong-chain PEGBiotinIsolation and identification of binding partners of the target protein
¹⁹F NMR Probe This compound--Studying protein-ligand interactions and conformational changes

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluoronaphthols

NMR spectroscopy is an indispensable tool for the structural analysis of fluoronaphthols like 3-Fluoronaphthalen-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. informaticsjournals.co.in Specific nuclei, such as proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F), offer unique insights into the compound's framework.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Chemical Shift Analysis

The chemical shift in NMR spectroscopy indicates the electronic environment of a nucleus. libretexts.org For this compound, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its characterization.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number, environment, and spatial arrangement of protons. In a typical ¹H NMR spectrum of a naphthalenol, aromatic protons appear in a distinct region. For instance, in a related compound, 7-Fluoronaphthalen-1-ol, the aromatic protons resonate between δ 6.83 and 7.84 ppm. rsc.org The proton of the hydroxyl group (-OH) in alcohols and phenols typically appears as a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature, often observed between 2.0 and 2.5 ppm. libretexts.org

Carbon-¹³ (¹³C) NMR: ¹³C NMR spectroscopy details the carbon framework of the molecule. oregonstate.edu The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org In aromatic systems like naphthalene (B1677914), the carbon signals are typically found between 100 and 150 ppm. oregonstate.edulibretexts.org For 7-Fluoronaphthalen-1-ol, the carbon attached to the fluorine atom shows a large coupling constant (J = 245.1 Hz), and its signal appears at δ 160.6 ppm. rsc.org Other aromatic carbons in this molecule are observed between δ 105.7 and 151.1 ppm. rsc.org

Fluorine-¹⁹ (¹⁹F) NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgorganicchemistrydata.org The chemical shift range for ¹⁹F is much broader than for ¹H, making it highly sensitive to subtle changes in the electronic environment. researchgate.netalfa-chemistry.com The position of the fluorine substituent on the naphthalene ring significantly influences the chemical shift. For example, the ¹⁹F chemical shift for 7-Fluoronaphthalen-1-ol is reported at δ -114.68 ppm. rsc.org The chemical shifts are strongly affected by electronic excited states, making their prediction more complex than for ¹H NMR. wikipedia.org

Interactive Data Table: Illustrative NMR Data for a Fluoronaphthol Isomer (7-Fluoronaphthalen-1-ol)

NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J)
¹H7.84 – 7.74m
¹H7.43d, J = 8.3 Hz
¹H7.31 – 7.20m
¹H6.83d, J = 7.4 Hz
¹H5.25br
¹³C160.6d, J = 245.1 Hz
¹³C151.1d, J = 5.4 Hz
¹³C131.9s
¹³C130.2d, J = 8.8 Hz
¹³C125.3d, J = 8.9 Hz
¹³C125.1d, J = 2.5 Hz
¹³C120.7d, J = 1.0 Hz
¹³C117.0d, J = 25.4 Hz
¹³C109.5s
¹³C105.7d, J = 22.3 Hz
¹⁹F-114.68

Data sourced from a study on 7-Fluoronaphthalen-1-ol. rsc.org The data for this compound would be expected to show distinct shifts and coupling patterns based on the different substituent positions.

Advanced NMR Techniques for Structural Assignment and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the compound's three-dimensional structure, advanced 2D NMR techniques are employed. These methods reveal correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the naphthalene ring system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, providing a clear assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is crucial for determining the conformation and stereochemistry of the molecule. ipb.pt

These advanced techniques, used in combination, allow for a complete and confident structural elucidation of this compound. ipb.ptnumberanalytics.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. algimed.com For this compound (C₁₀H₇FO), the calculated monoisotopic mass is 162.0481 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF) analyzers, can measure this mass with high precision, which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. algimed.comrsc.org

Interactive Data Table: Predicted Mass Data for this compound

PropertyValue
Molecular FormulaC₁₀H₇FO
Average Mass162.163 g/mol
Monoisotopic Mass162.048093 g/mol
[M+H]⁺163.05538 m/z
[M-H]⁻161.04082 m/z

Data sourced from PubChemLite and other chemical databases. uni.luepa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like phenols. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. ESI can be operated in either positive or negative ion mode. For this compound, positive ion mode would likely detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻. rsc.orgresearchgate.net This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.cz In an MS/MS experiment, the molecular ion or a protonated/deprotonated molecule of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. savemyexams.comlibretexts.org For aromatic compounds like naphthalene, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for phenols can include the loss of small neutral molecules like carbon monoxide (CO) or the formyl radical (CHO). savemyexams.comgatech.edu The specific fragmentation pattern of this compound would reveal information about the connectivity of the fluorine and hydroxyl groups to the naphthalene core. ajgreenchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, an IR spectrum would be expected to display characteristic absorption bands for the hydroxyl (-OH) group, the carbon-fluorine (C-F) bond, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds of the naphthalene ring.

A detailed analysis would involve the precise assignment of these vibrational modes.

Expected Characteristic IR Absorption Bands for this compound:

Functional GroupBondExpected Wavenumber Range (cm⁻¹)Vibration Type
HydroxylO-H3600-3200Stretching (broad)
Aromatic C-HC-H3100-3000Stretching
Aromatic C=CC=C1650-1450Stretching
Carbon-OxygenC-O1260-1000Stretching
Carbon-FluorineC-F1350-1000Stretching

This table represents generalized expected values for the functional groups present. Precise, experimentally determined values for this compound are not available.

The position, intensity, and shape of these bands, particularly the O-H and C-F stretching frequencies, would provide insight into intermolecular interactions, such as hydrogen bonding, in the sample. However, no experimentally recorded IR spectrum for this specific compound could be located.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry and intermolecular interactions of this compound in the solid state.

A crystallographic study would yield a detailed structural model, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Defining the conformation of the molecule and the orientation of the hydroxyl and fluorine substituents relative to the naphthalene plane.

Crystal packing: Elucidating how individual molecules arrange themselves in the crystal lattice, including details on hydrogen bonding networks involving the hydroxyl group and potential non-covalent interactions involving the fluorine atom.

Unit cell parameters: The dimensions of the fundamental repeating unit of the crystal.

Hypothetical Crystallographic Data Table for this compound:

ParameterValue
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available

This table is a template for the type of data that would be obtained from an X-ray crystallography experiment. No such data has been published for this compound.

Other Complementary Spectroscopic Methods for Electronic Structure Investigations

Beyond IR and X-ray crystallography, other spectroscopic techniques are essential for a complete understanding of a molecule's electronic structure. These methods probe the energy levels of electrons within the molecule and how they are affected by the molecular structure and substituents.

For this compound, relevant techniques would include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the π-electron system of the naphthalene ring and the influence of the hydroxyl and fluorine substituents on the electronic transitions (e.g., π → π*). The analysis would focus on the position (λmax) and intensity of absorption maxima.

Fluorescence Spectroscopy: To investigate the emission properties of the molecule after electronic excitation. This would provide information on the excited state dynamics and the quantum yield of fluorescence, which can be sensitive to substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation of molecules in solution, advanced NMR techniques, particularly ¹⁹F NMR, would be highly informative. ¹⁹F NMR is exceptionally sensitive to the local electronic environment, and the chemical shift of the fluorine atom in this compound would provide a direct probe of the electronic effects at the C3 position of the naphthalene ring.

No research articles presenting or discussing data from these spectroscopic methods for this compound could be identified. A comprehensive electronic structure investigation remains a subject for future research.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net For 3-Fluoronaphthalen-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry, vibrational frequencies, and various energetic properties. nih.govnih.gov

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional structure of the molecule. From this, one can analyze the planarity of the naphthalene (B1677914) ring system and the orientation of the hydroxyl and fluorine substituents.

Furthermore, DFT allows for the calculation of key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. orgchemres.org For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyl group are expected to significantly influence the energies and distributions of these frontier orbitals. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyIllustrative ValueSignificance
HOMO Energy-5.8 eVRelates to the ability to donate an electron.
LUMO Energy-0.9 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap4.9 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for molecular energies and properties. nih.gov

Due to their high computational cost, these methods are often used to benchmark the results obtained from more approximate methods like DFT. For this compound, high-accuracy ab initio calculations could provide a definitive value for its gas-phase geometry and electronic properties, serving as a reference for experimental studies and other theoretical approaches. While no specific ab initio studies on this compound were found, the principles of these methods are well-established for providing benchmark data on related aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. wustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes and intermolecular interactions. researchgate.netmdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation of the hydroxyl group. More importantly, simulations in explicit solvent (e.g., water) can reveal detailed information about the hydrogen bonding network formed between the hydroxyl group of the naphthol and surrounding solvent molecules. The fluorine atom, while generally a weak hydrogen bond acceptor, may also participate in specific intermolecular interactions. nih.gov

By analyzing the trajectories from MD simulations, one can calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This analysis can quantify the strength and structure of the solvation shell around the molecule. Such simulations are crucial for understanding how the solvent environment influences the compound's behavior and reactivity.

In Silico Modeling for Reaction Pathways and Transition States

In silico modeling allows for the investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. plos.org For this compound, this can be particularly useful in predicting its reactivity in various chemical transformations.

For example, the reactivity of the naphthalene ring towards electrophilic or nucleophilic aromatic substitution can be modeled. DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures of intermediates and transition states. This approach has been applied to study the nucleophilic aromatic substitution (SNA) reactions of related fluoronaphthaldehydes. mdpi.com The activation barriers calculated for different pathways can help predict the regioselectivity and feasibility of a reaction.

Table 2: Illustrative Data from In Silico Reaction Modeling of this compound

Reaction TypePotential ReactantCalculated Activation Energy (kcal/mol)Predicted Outcome
Nucleophilic SubstitutionMethoxide ion25.4Substitution of fluorine
Electrophilic Aromatic Sub.Nitronium ion15.8Nitration on the aromatic ring

Note: The values in this table are illustrative and represent the type of data obtained from in silico reaction modeling.

Machine Learning Approaches in Predicting Chemical Reactivity and Properties

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and reactivity, often with significantly reduced computational cost compared to traditional quantum chemical methods. nih.govrsc.org These models are trained on large datasets of known molecules and their properties. researchgate.net

For a compound like this compound, which belongs to the class of halogenated polycyclic aromatic hydrocarbons, ML models could be developed to predict a wide range of properties. researchgate.net By using molecular descriptors (features that encode structural and electronic information), an ML model can be trained to predict properties such as solubility, toxicity, or even reaction outcomes. rsc.orgijpsjournal.com While specific ML models for this compound are not yet reported, the general framework for their development is well-established for similar classes of organic pollutants. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Analysis in Mechanistic Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in the context of drug discovery, where a small molecule (ligand) is docked into the active site of a biological target, such as a protein or enzyme.

While there are no specific molecular docking studies reported for this compound, studies on other fluorinated naphthalene derivatives have demonstrated the utility of this approach. aip.org For instance, this compound could be docked into the binding site of a relevant enzyme to predict its binding affinity and to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that stabilize the complex. The hydroxyl group would likely act as a hydrogen bond donor, while the fluorinated naphthalene core could engage in hydrophobic and π-stacking interactions with the protein residues. Such studies are instrumental in understanding the potential biological activity of the compound and in guiding the design of more potent analogues.

Applications of 3 Fluoronaphthalen 1 Ol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Complex Molecular Architectures

3-Fluoronaphthalen-1-ol serves as a valuable synthon for constructing intricate molecular frameworks due to its distinct reactive sites: the nucleophilic hydroxyl group and the fluorinated naphthalene (B1677914) core. The presence of fluorine, the most electronegative element, alters the electron density of the aromatic ring system, influencing its reactivity and imparting unique properties to the resulting molecules. researchgate.netsigmaaldrich.com This dual functionality allows for selective, stepwise modifications, making it a versatile component in multi-step syntheses.

The hydroxyl group can readily participate in a variety of classical transformations. For instance, it can be alkylated under Williamson ether synthesis conditions or acylated to form corresponding esters. These reactions allow for the attachment of diverse side chains, which can be used to build larger supramolecular structures or to modify physical properties such as solubility and liquid crystallinity.

Simultaneously, the fluoronaphthalene core offers additional sites for functionalization. The fluorine atom itself is generally stable, but the remaining C-H positions on the aromatic rings can be targeted in electrophilic aromatic substitution reactions or via ortho-metalation strategies. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds, and the naphthalene scaffold can be further functionalized with appropriate activating groups to participate in these transformations. researchgate.netyoutube.com The synthesis of fluorinated compounds and their use as building blocks for complex molecules are rapidly expanding areas of research. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents Potential Product
Hydroxyl (-OH) Etherification R-X, Base Naphthyl ether
Hydroxyl (-OH) Esterification R-COCl, Base Naphthyl ester
Hydroxyl (-OH) O-Arylation Ar-B(OH)₂, Cu catalyst Aryl naphthyl ether
Aromatic Ring Electrophilic Substitution Br₂, FeBr₃ Bromo-3-fluoronaphthalen-1-ol

Precursor in the Synthesis of Functionalized Organic Materials and Semiconductors

The naphthalene unit is a well-known chromophore and a core component of many organic electronic materials. The introduction of a fluorine atom into this system can significantly modulate the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Fluorine-containing compounds have found a wide range of applications, from modern drugs to polymeric materials. man.ac.uk

By using this compound as a precursor, chemists can incorporate the fluoro-naphthalene moiety into larger conjugated systems. The hydroxyl group provides a convenient handle for polymerization or for linking the core to other electronically active units. For example, it can be converted into a polymerizable group like an acrylate (B77674) or vinyl ether, or used to attach the molecule to a polymer backbone. The resulting fluorinated polymers often exhibit enhanced thermal stability and environmental resistance compared to their non-fluorinated counterparts. man.ac.uk

The benefits of fluorination in organic materials are well-documented and include:

Improved Stability: The high strength of the C-F bond can increase the oxidative and thermal stability of the material.

Tuning of Electronic Levels: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, which can improve charge injection/extraction and air stability in semiconductor devices.

Modified Morphology: Fluorination can influence intermolecular interactions (e.g., π-π stacking), affecting the solid-state packing and thin-film morphology, which are crucial for charge transport.

Table 2: Influence of Fluorination on Properties of Organic Semiconductors

Property Effect of Fluorination Rationale
Electron Affinity Increased Inductive effect of fluorine lowers LUMO level
Ionization Potential Increased Inductive effect of fluorine lowers HOMO level
Solubility Modified Can increase solubility in fluorinated solvents
Thermal Stability Often Increased High C-F bond dissociation energy

Intermediate in the Development of Other Organofluorine Compounds and Specialty Chemicals

This compound is itself a valuable organofluorine compound, but it also serves as a key intermediate in the synthesis of more complex fluorinated molecules. In medicinal and agrochemical research, the introduction of a fluorine atom can block metabolic pathways, increase binding affinity, and enhance lipophilicity, thereby improving the efficacy and pharmacokinetic profile of a drug or pesticide.

A common strategy in modern synthesis involves converting the hydroxyl group of a phenol (B47542) or naphthol into a trifluoromethanesulfonate (B1224126) (triflate) group (-OTf). Trifilates are excellent leaving groups in palladium-catalyzed cross-coupling reactions. nih.govnih.gov This two-step process—synthesis of the fluoronaphthol followed by its conversion to a fluoronaphthyl triflate—unlocks a vast range of potential transformations, allowing for the introduction of aryl, alkyl, vinyl, and alkynyl groups at the C1 position. This provides a modular and powerful route to a library of substituted 1-fluoro-naphthalenes, which would be difficult to access through other synthetic pathways. This approach allows the fluorine atom to be carried through multiple synthetic steps as a stable substituent while modifications are made elsewhere on the molecule.

Utilization in Cascade Reactions and Multicomponent Transformations for Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple starting materials. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer similar advantages. orientjchem.org

The bifunctional nature of this compound makes it an attractive candidate for the design of novel cascade or multicomponent reactions. For example, a reaction could be designed where the hydroxyl group acts as an internal nucleophile after an initial intermolecular reaction occurs on the naphthalene ring. Alternatively, the naphthol could be a component in a multicomponent reaction, such as a Mannich-type reaction or a Passerini/Ugi reaction, leading to highly functionalized and complex structures in a single step.

For instance, one could envision a hypothetical three-component reaction involving this compound, an aldehyde, and an amine. The condensation of the aldehyde and amine would form an iminium ion, which would then be attacked by the electron-rich naphthalene ring (electrophilic aromatic substitution) to generate a complex aminomethylated fluoronaphthol derivative. Such strategies enable the rapid generation of diverse molecular scaffolds for screening in drug discovery and materials science.

Environmental Photochemistry and Biotransformation of Fluorinated Naphthalene Derivatives

Environmental Fate and Transport Mechanisms of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are an emerging class of environmental pollutants due to their increased use and potential for persistence. nih.govnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to these molecules. researchgate.net This stability often translates to resistance to natural degradation processes, leading to their potential accumulation in the environment. nih.gov

The environmental fate and transport of compounds like 3-Fluoronaphthalen-1-ol are governed by their physicochemical properties. While specific data for this compound is limited, the behavior of related fluorinated aromatics suggests they can be distributed across various environmental compartments, including water, soil, and air. acs.orgnih.gov Their mobility and partitioning behavior depend on factors such as water solubility, vapor pressure, and affinity for organic matter in soil and sediment. Concerns have been raised about the environmental persistence of organofluorine compounds, as their degradation is often slower compared to their non-fluorinated or other halogenated counterparts. nih.govnih.gov The release of these compounds can occur during manufacturing, use, and disposal of products containing them, including certain fluoropolymers which may release mixed halogenated naphthalenes during their life cycle. nih.govacs.org

Abiotic Transformation Pathways in Environmental Systems

Abiotic transformation involves non-biological degradation processes that can break down chemical compounds in the environment. For fluorinated naphthalenes, key abiotic pathways include photodegradation and hydrolysis.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of molecules by light, is a significant transformation pathway for many aromatic compounds in the environment. oecd.orgresearchgate.net The photochemical behavior of halonaphthalenes varies depending on the halogen substituent. cdnsciencepub.comcdnsciencepub.com

Research on simple halonaphthalenes in solution provides critical insights into these mechanisms. cdnsciencepub.comcdnsciencepub.com Fluoronaphthalenes primarily react from an excited singlet state upon absorbing light. cdnsciencepub.com In the presence of nucleophilic solvents, such as water, this leads to photosubstitution products. This is distinct from chloronaphthalenes and 1-bromonaphthalene, which tend to react through a triplet state, leading to radical products like naphthalene (B1677914) and binaphthyls via C-X bond cleavage. cdnsciencepub.comcdnsciencepub.com Therefore, in aqueous environments, the direct photolysis of this compound is expected to proceed via the substitution of the fluorine atom by a hydroxyl group, although the efficiency of this process depends on various environmental factors.

Table 1: Photoreaction Characteristics of Halonaphthalenes

Compound Excited State Primary Reaction Type in Nucleophilic Solvents
Fluoronaphthalenes Singlet Substitution cdnsciencepub.com
Chloronaphthalenes Triplet Radical Formation (Reductive Dechlorination) cdnsciencepub.comcdnsciencepub.com

| 1-Bromonaphthalene | Triplet | Radical Formation (Reductive Debromination) cdnsciencepub.comcdnsciencepub.com |

Hydrolysis and Other Chemical Degradation Processes in Aqueous and Soil Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. fiveable.me This process is a fundamental degradation pathway for many chemicals in soil and water. libretexts.orgslu.se For aromatic compounds, the stability of the aromatic ring and the strength of substituent bonds make them generally resistant to hydrolysis under neutral pH conditions.

In the case of this compound, the extreme strength of the C-F bond makes it highly resistant to hydrolytic cleavage. researchgate.net Significant degradation via hydrolysis in natural aqueous and soil environments is unlikely without the presence of catalysts or extreme conditions, such as high pH. researchgate.net Alkaline hydrolysis, for instance, has been explored as a remediation technique for other types of contaminants in soil by elevating the pH of soil pore water to stimulate degradation. researchgate.net However, under typical environmental pH ranges, hydrolysis is not considered a primary degradation pathway for fluorinated aromatic compounds. fiveable.me

Biotic Transformation Pathways (Biodegradation)

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. libretexts.org This is a critical process for the removal of pollutants from the environment.

Microbial Degradation of Fluorinated Aromatics and Naphthalene Derivatives

The biodegradation of fluorinated aromatic compounds presents a significant challenge for microorganisms due to the stability and high electronegativity of the C-F bond. nih.govresearchgate.net Enzymes that readily degrade chloro- or bromoaromatics are often not as effective against their fluorinated analogs. nih.gov Despite this, microbial degradation of organofluorine compounds does occur. mdpi.com Microorganisms have developed specific enzymatic strategies, either through direct cleavage of the C-F bond or by transforming other parts of the molecule to facilitate a later, often spontaneous, defluorination. researchgate.net

A key model for understanding the metabolism of fluorinated naphthalenes is the transformation of 1-fluoronaphthalene (B124137) by the fungus Cunninghamella elegans. ucd.ienih.gov This fungus is known for its ability to metabolize a wide range of xenobiotic compounds, often mimicking mammalian metabolism. researchgate.net Studies have shown that C. elegans oxidizes 1-fluoronaphthalene at several positions on the aromatic ring, demonstrating that the fluorine atom does not completely inhibit microbial attack. nih.govsinoshiny.com The presence of the fluorine substituent has been observed to block epoxidation at the fluorinated double bond and enhance metabolism at other positions of the naphthalene ring. nih.gov This suggests that for this compound, microbial attack would likely occur at the non-fluorinated ring.

Identification and Characterization of Biotransformation Products

The fungus was found to oxidize 1-fluoronaphthalene primarily at the 3,4- and 5,6-positions. nih.govmedchemexpress.com This process, mediated by monooxygenase and epoxide hydrolase enzymes, results in the formation of several hydroxylated products. nih.gov These initial metabolites can then undergo further conjugation with glucoside, sulfate, or glucuronic acid, which is a common detoxification pathway in many organisms. nih.govresearchgate.net

Table 2: Identified Biotransformation Products of 1-Fluoronaphthalene by Cunninghamella elegans

Metabolite Description Reference
trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene A major dihydrodiol product formed by oxidation. nih.govmedchemexpress.com
trans-5,6-Dihydroxy-5,6-dihydro-1-fluoronaphthalene A major dihydrodiol product formed by oxidation. nih.govmedchemexpress.com
4-Hydroxy-1-fluoronaphthalene A phenolic product. nih.gov
5-Hydroxy-1-fluoronaphthalene A phenolic product. nih.gov
1-Fluoro-8-hydroxy-5-tetralone A further oxidized product. nih.gov

| Phenolic Conjugates | Glucoside, sulfate, and glucuronic acid conjugates of the phenolic metabolites. | nih.gov |

This data for 1-fluoronaphthalene suggests that the microbial degradation of this compound would likely proceed through similar hydroxylation and conjugation pathways, leading to a variety of more polar and water-soluble metabolites.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-Bromonaphthalene
1-Fluoronaphthalene
This compound
4-Hydroxy-1-fluoronaphthalene
5-Hydroxy-1-fluoronaphthalene
1-Fluoro-8-hydroxy-5-tetralone
Binaphthyls
Chloronaphthalenes
Glucuronic acid
Naphthalene
trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene

Q & A

Q. How can crystallography and molecular modeling guide derivative design?

  • Methodological Answer : Solve crystal structures (e.g., CCDC deposition) to identify hydrogen-bonding networks and π-π interactions. Molecular dynamics simulations (e.g., AMBER) predict binding modes in enzymatic pockets, informing modifications for enhanced affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.